molecular formula C17H18N4O2S B6503967 2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 1396862-07-9

2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide

Cat. No. B6503967
CAS RN: 1396862-07-9
M. Wt: 342.4 g/mol
InChI Key: ANIOSRCARUQCTC-UHFFFAOYSA-N
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Description

The compound “2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-4-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a benzothiazole ring . These structural components are often found in biologically active compounds and have been the focus of many studies in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through multi-step reactions involving the coupling of appropriate precursors . For instance, benzothiazoles can be synthesized from 2-aminothiophenols and aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a 1,2,4-triazole ring, both of which are aromatic heterocycles . The methoxy group attached to the benzothiazole ring and the pyridinylmethyl group attached to the acetamide moiety would further contribute to the compound’s overall structure .

Future Directions

Given the presence of benzothiazole and 1,2,4-triazole rings in this compound, it could be of interest in the field of medicinal chemistry. Future research could explore its potential biological activities and optimize its structure for improved activity .

Mechanism of Action

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-21(11-15(22)19-10-12-6-8-18-9-7-12)17-20-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIOSRCARUQCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

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